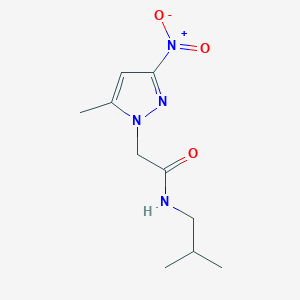![molecular formula C24H30N2O3 B5688691 2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)
2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as HDBU and is known for its unique spirocyclic structure. HDBU has been the subject of numerous studies due to its potential to act as a catalyst for various chemical reactions. In
Mecanismo De Acción
The mechanism of action of HDBU as a catalyst involves the activation of electrophiles through the formation of a reactive intermediate. This intermediate is then attacked by a nucleophile to form the desired product. HDBU has been shown to be an effective catalyst for various reactions due to its ability to stabilize the intermediate and enhance the reactivity of the nucleophile.
Biochemical and Physiological Effects:
HDBU has not been extensively studied for its biochemical and physiological effects. However, studies have shown that HDBU is relatively non-toxic and does not exhibit significant cytotoxicity or genotoxicity. HDBU has also been shown to have low acute toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HDBU as a catalyst is its ease of use and low cost. HDBU is also relatively non-toxic and can be easily synthesized in large quantities. However, one limitation of using HDBU is its limited solubility in certain solvents, which can make it difficult to use in certain reactions.
Direcciones Futuras
There are several future directions for the study of HDBU. One area of research is the development of new synthetic routes for HDBU and its derivatives. Another area of research is the investigation of HDBU as a potential drug delivery agent. Additionally, the use of HDBU as a ligand for metal ion coordination is an area of research that has not been extensively explored. Overall, the study of HDBU has the potential to lead to the development of new catalysts, drugs, and materials.
Métodos De Síntesis
The synthesis of HDBU involves the reaction of 4-phenoxybenzaldehyde with 1,2-diaminoethane in the presence of acetic acid and sodium acetate. The resulting product is then treated with ethylene glycol to form HDBU. The synthesis method for HDBU is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
HDBU has been extensively studied for its potential applications in scientific research. One of the most notable applications of HDBU is its use as a catalyst for various chemical reactions. HDBU has been shown to be an effective catalyst for the synthesis of various organic compounds, including lactams, lactones, and cyclic carbonates. In addition to its use as a catalyst, HDBU has also been studied for its potential as a drug delivery agent and as a ligand for metal ion coordination.
Propiedades
IUPAC Name |
2-(2-hydroxyethyl)-8-[(4-phenoxyphenyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c27-16-15-26-19-24(13-11-23(26)28)12-4-14-25(18-24)17-20-7-9-22(10-8-20)29-21-5-2-1-3-6-21/h1-3,5-10,27H,4,11-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIUSBKPEKWXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CCO)CN(C1)CC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5688625.png)
![3-chloro-N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688644.png)

![4-[(4-bromophenyl)sulfonyl]-2-butanone](/img/structure/B5688673.png)
![1,1'-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5688686.png)


![dimethyl 5-[(2-thienylacetyl)amino]isophthalate](/img/structure/B5688710.png)
![1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5688711.png)
![5-(2,4-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5688719.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688726.png)
